![molecular formula C₇H₁₃D₃ClNO₃ B1141300 L-Carnitine-d3 Chloride CAS No. 350818-62-1](/img/structure/B1141300.png)
L-Carnitine-d3 Chloride
Overview
Description
Synthesis Analysis
The synthesis of L-Carnitine derivatives, including L-Carnitine-d3 Chloride, typically involves several chemical reactions starting from basic precursors like epichlorohydrin. A notable method for synthesizing L-Carnitine involves selective hydrolytic kinetic resolution, quaternarization, cyanidation, hydrolysis, and ionic exchange processes to yield L-Carnitine with a high overall yield based on the starting epichlorohydrin compound (Henderson, 2006).
Molecular Structure Analysis
The molecular structure of this compound features a trimethylammonium head group and a deuterated hydroxyl-carboxylic acid tail. The presence of deuterium atoms (d3) makes this compound particularly useful in tracing and studying metabolic pathways. The structure allows for detailed investigation into its interactions within biological systems, including its role in fatty acid transport and metabolism (S. Ng, 2012).
Scientific Research Applications
Metabolic Significance : L-Carnitine plays a crucial role in fatty acid metabolism and energy production. Its determination in biological materials can provide insights into metabolic disorders and the effectiveness of carnitine therapy (Dąbrowska & Starek, 2014).
Cardiovascular Health : Dietary L-Carnitine has been linked to atherosclerosis through gut microbiota-dependent formation of trimethylamine N-oxide (TMAO). This suggests a potential role for L-Carnitine in influencing cardiovascular health (Koeth et al., 2018).
Animal Nutrition and Health : L-Carnitine supplementation in broiler chickens affects growth performance, carcass characteristics, and immune system markers, highlighting its nutritional and nutraceutical importance in animal health (Ghoreyshi et al., 2019).
Neuropharmacological Effects : D,L-Carnitine chloride has shown anticonflict and antiamnestic effects in animal models, suggesting a role in protein and lipid metabolism related to neurological functions (Molodavkin et al., 1993).
Quantitative Analysis : High-performance liquid chromatography tandem mass spectrometry methods have been developed for quantifying L-Carnitine and its analogues, including L-Carnitine-d3 Chloride, in plasma (Tallarico et al., 1998).
Reproductive Biology : L-Carnitine shows potential in improving the development rate and reducing DNA damage in mouse embryos, indicating its usefulness in reproductive technologies (Abdelrazik et al., 2009).
Antioxidant Activity : L-Carnitine exhibits antioxidant activities, such as scavenging free radicals and chelating metal ions, which could have implications for health and disease management (Gülçin, 2006).
Mechanism of Action
Target of Action
L-Carnitine-d3 Chloride, also known as L-CARNITINE-D3 HCL (METHYL-D3), primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production, and this compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Mode of Action
This compound interacts with various transport proteins, which carry it from the plasma into the cells . It competitively inhibits L-carnitine acyltransferases , enzymes involved in the transfer of acyl groups from one molecule to another. This interaction results in the facilitation of the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Biochemical Pathways
This compound affects several biochemical pathways. Primarily, it is involved in the β-oxidation process, where it transports long-chain fatty acids into the mitochondrial matrix for their conversion into energy . It also plays a role in the regulation of metabolic pathways involved in skeletal muscle protein balance, including proteolysis and protein synthesis . Furthermore, it acts as an antioxidant and anti-inflammatory compound , which may attenuate exercise-induced muscle damage.
Pharmacokinetics
It is known that l-carnitine is obtained from dietary sources or through the metabolism of lysine and methionine . It is also known that more than 95% of L-Carnitine stores are contained in muscles, along with trace amounts in the blood, liver, heart, and kidneys .
Result of Action
The action of this compound results in several molecular and cellular effects. It significantly increases muscle mass, improves physical effort tolerance, and cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that prolonged supplementation, especially in combination with carbohydrates, may increase muscle total carnitine content in skeletal muscle . .
properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
350818-62-1 | |
Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350818-62-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.